6-Amino-5-nitropyridine-2-carboxylic acid

Descripción

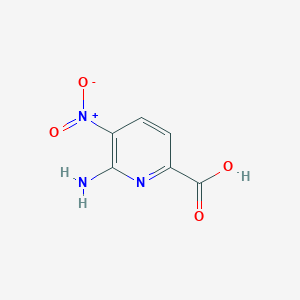

6-Amino-5-nitropyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with an amino group at position 6, a nitro group at position 5, and a carboxylic acid group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science. The nitro group acts as an electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety, while the amino group provides nucleophilic reactivity for further derivatization .

Propiedades

IUPAC Name |

6-amino-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H2,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVYVJNJMZVUYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704627 | |

| Record name | 6-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-06-9 | |

| Record name | 6-Amino-5-nitro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-5-nitropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

6-Amino-5-nitropyridine-2-carboxylic acid (6-Amino-5-NPCA) is a pyridine derivative characterized by the presence of an amino group, a nitro group, and a carboxylic acid functional group. This unique structural composition imparts various biological activities, making it a compound of interest in pharmaceutical and agrochemical research.

- Chemical Formula : CHNO

- Molecular Weight : 183.12 g/mol

- Functional Groups :

- Amino ()

- Nitro ()

- Carboxylic acid ()

Biological Activities

Research indicates that 6-Amino-5-NPCA exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that 6-Amino-5-NPCA possesses antimicrobial properties, potentially effective against various bacterial strains due to its ability to disrupt bacterial cell wall synthesis and function.

- Anticancer Potential : Preliminary investigations suggest that this compound may have anticancer properties. For example, derivatives of similar pyridine compounds have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancers .

-

Mechanism of Action :

- The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.

- The amino group may facilitate binding to enzymes or receptors, modulating their activity.

Case Studies and Research Findings

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of 6-Amino-5-NPCA derivatives against glioblastoma cells. The compound demonstrated significant cytotoxicity when combined with small molecule inhibitors, indicating its potential as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation, 6-Amino-5-NPCA was tested against various pathogenic bacteria. The results indicated a broad-spectrum antimicrobial activity, suggesting that the compound could be developed into a new class of antibiotics.

Comparative Analysis

The following table summarizes the biological activities of 6-Amino-5-NPCA compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Yes | Yes | Contains both amino and nitro groups |

| 6-Nitropyridine-2-carboxylic acid | Limited | No | Lacks amino group |

| 5-Amino-2-nitropyridine | Yes | Potential | Different positioning of functional groups |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

6-Amino-5-NPCA has the molecular formula and a molecular weight of approximately 183.12 g/mol. The compound features an amino group, a nitro group, and a carboxylic acid functional group, which contribute to its unique reactivity and biological activity.

Biological Activities

Research indicates that 6-Amino-5-NPCA exhibits various biological activities :

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary research suggests that 6-Amino-5-NPCA may possess anticancer properties. It has been associated with cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells .

Applications in Pharmaceuticals

The pharmaceutical applications of 6-Amino-5-NPCA are particularly promising:

- Drug Development : Due to its biological properties, researchers are exploring its potential as a lead compound in drug development for treating infections and cancers .

- Combination Therapies : Studies indicate that when used in combination with other drugs, such as receptor tyrosine kinase inhibitors, 6-Amino-5-NPCA can enhance cytotoxicity against resistant cancer cells .

Agrochemical Applications

In agrochemicals, 6-Amino-5-NPCA has been investigated for its potential use as:

- Herbicides : Its structural characteristics allow it to interact with plant growth pathways, suggesting possible herbicidal properties .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 6-Amino-5-NPCA and their unique features:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 6-Nitropyridine-2-carboxylic acid | C_6H_4N_2O_4 | Lacks amino group; primarily studied for nitro functionality. |

| 5-Amino-2-nitropyridine | C_6H_6N_4O_2 | Different positioning of functional groups; potential anticancer activity. |

| 3-Amino-4-nitrobenzoic acid | C_7H_7N_3O_2 | Similar amino and nitro groups but on a benzoic structure; used in dye synthesis. |

The unique arrangement of functional groups in 6-Amino-5-NPCA allows for diverse reactivity and biological activity not fully exhibited by its analogs.

Case Studies

- Anticancer Activity Study : A recent study evaluated the cytotoxic effects of derivatives of 6-Amino-5-NPCA on glioblastoma cells. The lead compound demonstrated significant anti-cancer activity in vitro, suggesting its potential as a therapeutic agent .

- Herbicidal Properties Investigation : Research into the herbicidal effects of similar compounds revealed that modifications to the pyridine structure could enhance efficacy against specific weed species, indicating a pathway for developing new agrochemicals based on this scaffold .

Comparación Con Compuestos Similares

Substituent Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 6-amino-5-nitropyridine-2-carboxylic acid and analogous compounds:

Functional Group Effects

- Amino vs. Methyl Groups: The amino group in this compound enables participation in coupling reactions (e.g., amide bond formation), whereas the methyl group in 6-methyl-5-nitropicolinic acid increases steric hindrance, limiting reactivity .

- Nitro Group Position : In 5-hydroxy-6-nitropyridine-2-carboxylic acid, the nitro group at position 6 and hydroxy group at position 5 create intramolecular hydrogen bonding, stabilizing the compound but reducing its solubility compared to the target molecule .

- Ring Structure Differences: The quinoline backbone in 6-fluoro-5-nitroquinoline-2-carboxylic acid introduces aromaticity and planar rigidity, enhancing binding to biological targets compared to the simpler pyridine derivatives .

Key Research Findings

- Synthetic Routes: While this compound is synthesized via nitration and amination of pyridine precursors, analogs like 5-hydroxy-6-nitropyridine-2-carboxylic acid require hydroxylation under oxidative conditions .

- Toxicity Profiles: Derivatives such as 6-fluoro-5-nitroquinoline-2-carboxylic acid show higher cytotoxicity due to fluorine’s electronegativity, whereas the amino group in the target compound mitigates toxicity by facilitating metabolic detoxification .

- Solubility Trends: The carboxylic acid group ensures moderate aqueous solubility across all analogs, but electron-withdrawing substituents (e.g., nitro) reduce solubility in nonpolar solvents .

Q & A

Basic: What are the optimal synthetic routes for 6-amino-5-nitropyridine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nitration and amination of pyridine derivatives. For example:

- Step 1: Nitration of pyridine-2-carboxylic acid derivatives at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

- Step 2: Reduction of the nitro group to an amine via catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (e.g., Fe/HCl).

- Optimization: Monitor reaction progress using HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and stoichiometry of reagents (e.g., 1.2 equivalents of nitrating agent) to enhance yield .

Basic: Which spectroscopic and computational methods are most reliable for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using deuterated DMSO to resolve acidic protons. The carboxylic proton (COOH) typically appears downfield (δ ~12–13 ppm).

- IR: Confirm nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H bend at ~1600 cm⁻¹) groups.

- Computational:

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage: Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid direct skin contact; wash thoroughly with water if exposed .

Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) be resolved for this compound?

Methodological Answer:

- Error Analysis: Compare DFT-optimized geometries with X-ray crystallography data. Discrepancies in bond lengths (>0.05 Å) may indicate inadequate basis sets or missing solvent effects.

- Method Adjustment: Incorporate exact exchange (e.g., B3LYP with 20% HF exchange) to improve thermochemical accuracy. Validate with coupled-cluster (CCSD(T)) benchmarks .

- Solvent Modeling: Use implicit solvent models (e.g., PCM) to account for polarity effects in spectroscopic predictions .

Advanced: What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies: Conduct time-resolved NMR to track intermediate formation. The nitro group at C5 directs electrophilic attacks to C4 via resonance stabilization.

- DFT Transition States: Map energy barriers for substitution pathways (e.g., SNAr). The amine group at C6 enhances ring activation by donating electron density through conjugation .

- Isotope Labeling: Use ¹⁵N-labeled amine to trace regioselectivity in cross-coupling reactions.

Advanced: How can researchers evaluate the bioactivity of this compound in enzyme inhibition assays?

Methodological Answer:

- Target Selection: Prioritize enzymes with pyridine-binding motifs (e.g., kinases, oxidoreductases). Use molecular docking (AutoDock Vina) to predict binding affinities.

- Assay Design:

- In Vitro: Measure IC₅₀ values via fluorescence-based assays (e.g., NADH depletion in dehydrogenase inhibition).

- SAR Studies: Synthesize analogs (e.g., methyl esters, amides) to probe pharmacophore requirements.

- Validation: Cross-reference with structurally related inhibitors (e.g., PF-01247324, a trichlorophenyl analog) .

Advanced: What strategies mitigate competing side reactions during functionalization of the carboxylic acid group?

Methodological Answer:

- Protection/Deprotection: Use tert-butyl esters to block the carboxylic acid during nitration/amination. Remove via TFA cleavage.

- Coupling Agents: Employ EDC/HOBt for amide bond formation to minimize racemization.

- Byproduct Monitoring: Use LC-MS to detect and quantify intermediates (e.g., nitroso derivatives) for real-time adjustment of reaction pH and temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.